molecular formula C11H15F6N3O5 B2600771 2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid) CAS No. 2060041-91-8

2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid)

Cat. No.: B2600771
CAS No.: 2060041-91-8
M. Wt: 383.247
InChI Key: UILQRXOVAIVLPU-UHFFFAOYSA-N
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Description

2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid) is a chemical compound with the molecular formula C11H15F6N3O5 and a molecular weight of 383.25 . This compound is often used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid) involves multiple steps. One common synthetic route includes the reaction of appropriate starting materials under specific conditions to form the spirocyclic structure. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures . Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production.

Chemical Reactions Analysis

2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid) involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity .

Comparison with Similar Compounds

Biological Activity

2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid) is a unique spirocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a spiro junction connecting two nitrogen-containing rings, which contributes to its distinct chemical properties and biological interactions.

  • Molecular Formula : C9H14F3N3O3
  • Molecular Weight : 269.22 g/mol
  • IUPAC Name : 2,5,8-triazaspiro[3.6]decan-9-one
  • CAS Number : 2060041-91-8

The trifluoroacetic acid (TFA) component is known for its strong acidity and versatility in organic synthesis, often serving as a protecting group in peptide synthesis and as a solvent in various chemical reactions .

The biological activity of 2,5,8-Triazaspiro[3.6]decan-9-one is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction may involve binding to enzymes or receptors, leading to modulation of their activity and subsequent effects on cellular signaling pathways.

Antimicrobial Properties

Research has indicated that compounds similar to 2,5,8-Triazaspiro[3.6]decan-9-one exhibit significant antimicrobial activity. The presence of the spirocyclic structure may enhance the compound's ability to penetrate microbial membranes and disrupt cellular functions.

Case Study: Antibacterial Activity

A focused study evaluated the antibacterial efficacy of compounds derived from TFA salts. The results demonstrated that derivatives exhibited varying levels of antibacterial activity against common pathogens. The study highlighted the importance of counterions in influencing the biological profiles of these compounds .

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of 2,5,8-Triazaspiro[3.6]decan-9-one have been assessed in various cancer cell lines. Preliminary findings suggest that the compound may induce apoptosis in malignant cells while sparing normal cells, indicating its potential as an anticancer agent.

Research Findings

In a study assessing the cytotoxicity of TFA-derived compounds:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and normal fibroblast cells.
  • Results : Significant growth inhibition was observed in HeLa and MCF-7 cells at concentrations above 10 µM, with minimal effects on normal fibroblasts .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple strains
CytotoxicityInduces apoptosis in cancer cells
MechanismModulates enzyme/receptor activity

Applications in Medicine

The compound's unique structure makes it a candidate for further development as a therapeutic agent in various medical applications:

  • Cancer Therapy : Potential for use as an anticancer drug through targeted cytotoxicity.
  • Antimicrobial Agents : Development of new antibiotics based on its structural framework.

Properties

IUPAC Name

2,5,8-triazaspiro[3.6]decan-9-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.2C2HF3O2/c11-6-3-7(4-8-5-7)10-2-1-9-6;2*3-2(4,5)1(6)7/h8,10H,1-5H2,(H,9,11);2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILQRXOVAIVLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC(=O)N1)CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F6N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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